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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)acetaldehyde
CAS No.: 1969-73-9
Cat. No.: B179001
Get Quote
. J

for researchers, scientists, and drug development professionals, this document delves into the
predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering
insights into the structural elucidation of this bifunctional molecule. The guide emphasizes the
causality behind experimental choices and provides detailed protocols to ensure data integrity
and reproducibility.

Molecular Structure and Spectroscopic Significance
2-(2-Nitrophenyl)acetaldehyde (CsH7NOs, Molar Mass: 165.15 g/mol ) possesses a unique

structure combining an aromatic nitro group and a reactive aldehyde functionality. This
combination makes spectroscopic analysis a powerful tool for its characterization. The ortho-
disubstituted aromatic ring, the electron-withdrawing nature of the nitro group, and the aliphatic
aldehyde chain each contribute distinct signatures in NMR and MS spectra, allowing for
unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-

(2-nitrophenyl)acetaldehyde, both *H and 3C NMR provide critical information about the

electronic environment of each atom. The following sections detail the predicted spectra and

the rationale behind the assignments.

Predicted *H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

benzylic methylene protons, and the aldehydic proton. The electron-withdrawing nitro group

significantly deshields the aromatic protons, particularly those in the ortho and para positions

relative to it.

Table 1: Predicted *H NMR Data for 2-(2-Nitrophenyl)acetaldehyde (500 MHz, CDCIs)

Predicted Coupling

Proton Label Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)

H-a 9.85 t ~2.5 1H

H-b 4.10 d ~2.5 2H

H-3 8.15 dd 8.0,15 1H

H-4 7.70 td 75,15 1H

H-5 7.55 td 8.0,15 1H

H-6 7.45 dd 75,15 1H

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

H-a (Aldehydic Proton): The aldehydic proton is highly deshielded and is expected to
appear at a characteristic downfield shift of around 9.85 ppm. It will likely appear as a
triplet due to coupling with the two adjacent methylene protons (H-b).

H-b (Methylene Protons): These benzylic protons are adjacent to the aromatic ring and
the aldehyde group. Their chemical shift is predicted to be around 4.10 ppm. They will
appear as a doublet due to coupling with the aldehydic proton (H-a).

Aromatic Protons (H-3 to H-6): The aromatic region will display a complex pattern due to
the ortho-disubstitution. The nitro group's strong deshielding effect will shift these protons
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downfield. H-3, being ortho to the nitro group, is expected to be the most deshielded. The
remaining protons will appear in the range of 7.45-7.70 ppm with characteristic coupling
patterns (doublet of doublets and triplet of doublets).

Caption: Molecular structure with proton labeling.

Predicted *C NMR Spectrum

The 3C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms
in different chemical environments. The carbonyl carbon of the aldehyde will be the most
downfield signal.

Table 2: Predicted 13C NMR Data for 2-(2-Nitrophenyl)acetaldehyde (125 MHz, CDCIs)

Carbon Label Predicted Chemical Shift (6, ppm)
C-1 (C=0) 198.5

C-2 (CH2) 45.0

C-Ar (C-NOz) 149.0

C-Ar (C-CH2CHO) 134.0

C-Ar 133.5

C-Ar 129.0

C-Ar 128.0

C-Ar 125.0

Note: These are predicted values. Actual experimental values may vary slightly.
Justification of Assignments:

¢ Carbonyl Carbon (C-1): The aldehydic carbonyl carbon is highly deshielded and is
expected to resonate around 198.5 ppm.

+ Methylene Carbon (C-2): The benzylic carbon will appear in the aliphatic region, predicted
around 45.0 ppm.

¢ Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon
bearing the nitro group (C-NO2) will be significantly deshielded (around 149.0 ppm). The
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carbon attached to the acetaldehyde moiety will also be downfield. The remaining four
aromatic carbons will appear in the typical aromatic region of 125-135 ppm.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation

and structural confirmation.

Predicted Fragmentation Pathway

The molecular ion peak ([M]*") is expected at m/z = 165. Key fragmentation pathways include:

+ Loss of the aldehyde group (-CHO): A significant fragmentation would be the cleavage of
the C-C bond between the methylene group and the carbonyl group, leading to the loss of
a formyl radical (*CHO, 29 Da) and the formation of a stable benzyl cation derivative at
m/z 136.

¢ Loss of the nitro group (-NO2z): Cleavage of the C-N bond can result in the loss of a nitro
radical (*NOz, 46 Da), giving a fragment at m/z 119.

» "Ortho Effect": The presence of the ortho-substituent can lead to characteristic
rearrangements. One possibility is the intramolecular hydrogen abstraction from the
methylene group by the nitro group, followed by the loss of a hydroxyl radical (¢*OH, 17
Da) to give a fragment at m/z 148.

[C7HeNO2]*
m/z = 136

[ [C8H7_NO3]+' \ - *NO2 { [CaH_70]+ ]
miz = 165 J - *OH (ortho effect) mz =119
\ [CsHeNO2]*
m/z = 148

Click to download full resolution via product page

- *CHO >

Caption: Predicted MS fragmentation pathway.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b179001/docs?utm_src=pdf-body#spectroscopic-data-of-2-2-nitrophenyl-acetaldehyde-a-technical-guide-for-researchers
https://www.benchchem.com/product/b179001/docs?utm_src=pdf-body-img#spectroscopic-data-of-2-2-nitrophenyl-acetaldehyde-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are
recommended.

NMR Data Acquisition Workflow
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Sample Preparation
Dissolve 5-10 mg of sample
in 0.6-0.7 mL of CDCIs
Filter solution into a clean,
dry 5 mm NMR tube

Data Acquisition (500 MHz Spectrometer)

El'une and shim the proba

Acquire IH NMR spectrum
(e.g., 16 scans, 2s relaxation delay)

'

Acquire 3C NMR spectrum
(e.g., 1024 scans, proton decoupled)

Data Processing

E’-\pply Fourier TransfornD
:
Ghase and baseline correct spectra
:
Geference spectra (TMS at 0 pme
:
Entegrate 1H spectrum and pick peaks]
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¢ To cite this document: BenchChem. [Spectroscopic Data of 2-(2-
Nitrophenyl)acetaldehyde: A Technical Guide for Researchers]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b179001/docs#spectroscopic-data-of-2-2-
nitrophenyl-acetaldehyde-a-technical-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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